molecular formula C28H33N3O5 B6550523 N-cyclohexyl-5-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}pentanamide CAS No. 1040680-63-4

N-cyclohexyl-5-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}pentanamide

Cat. No.: B6550523
CAS No.: 1040680-63-4
M. Wt: 491.6 g/mol
InChI Key: PSWALTDZYBPHRZ-UHFFFAOYSA-N
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Description

N-cyclohexyl-5-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}pentanamide is a structurally complex molecule featuring a tetrahydroquinazolinone core (2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl) linked to a pentanamide chain substituted with a cyclohexyl group. Key structural elements include:

  • A quinazolinone scaffold (known for diverse bioactivity, including kinase inhibition ).
  • A pentanamide chain with a terminal cyclohexyl group, likely influencing lipophilicity and membrane permeability.

Properties

IUPAC Name

N-cyclohexyl-5-[1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxoquinazolin-3-yl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N3O5/c1-36-25-15-14-20(19-32)17-21(25)18-31-24-12-6-5-11-23(24)27(34)30(28(31)35)16-8-7-13-26(33)29-22-9-3-2-4-10-22/h5-6,11-12,14-15,17,19,22H,2-4,7-10,13,16,18H2,1H3,(H,29,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWALTDZYBPHRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NC4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings

Analytical and Computational Insights
  • Molecular Networking: As per , the target compound’s MS/MS profile could be dereplicated using libraries of quinazolinone derivatives, with cosine scores >0.8 indicating structural analogs .
  • Bioactivity Prediction : ’s hierarchical clustering suggests the compound may share targets (e.g., tyrosine kinases) with structurally related heterocyclic amides .

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